N6-(4-Methoxybenzoyl)adenosine
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Overview
Description
N6-(4-Methoxybenzoyl)adenosine is a synthetic nucleoside analog characterized by the substitution of the hydrogen atom at the N6 position of adenosine with a 4-methoxybenzoyl group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-(4-Methoxybenzoyl)adenosine typically involves the protection of adenosine followed by benzoylation. One common method includes the use of trimethylchlorosilane to protect the hydroxyl groups of adenosine. The protected adenosine is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as pyridine to introduce the 4-methoxybenzoyl group at the N6 position. The final step involves deprotection to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing environmental impact. These methods often involve the use of recyclable solvents and catalysts, as well as optimized reaction conditions to ensure high atom economy and minimal waste .
Chemical Reactions Analysis
Types of Reactions: N6-(4-Methoxybenzoyl)adenosine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the benzoyl group can yield 4-methoxybenzyladenosine .
Scientific Research Applications
N6-(4-Methoxybenzoyl)adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleoside transport and metabolism in cells.
Medicine: It has potential therapeutic applications due to its ability to modulate adenosine receptors, which are involved in various physiological processes.
Industry: It is used in the development of novel pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of N6-(4-Methoxybenzoyl)adenosine involves its interaction with adenosine receptors. By binding to these receptors, it can modulate various signaling pathways, including those involved in inflammation, immune response, and neurotransmission. The specific molecular targets and pathways depend on the receptor subtype and the cellular context .
Comparison with Similar Compounds
N6-(4-Methoxybenzyl)adenosine: Similar structure but with a benzyl group instead of a benzoyl group.
N6-Methyladenosine: A simpler analog with a methyl group at the N6 position.
N6-Benzoyladenosine: Lacks the methoxy group on the benzoyl ring.
Uniqueness: N6-(4-Methoxybenzoyl)adenosine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable tool for studying the structure-activity relationships of nucleoside analogs .
Properties
IUPAC Name |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O6/c1-28-10-4-2-9(3-5-10)17(27)22-15-12-16(20-7-19-15)23(8-21-12)18-14(26)13(25)11(6-24)29-18/h2-5,7-8,11,13-14,18,24-26H,6H2,1H3,(H,19,20,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVLBCYELIMFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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